5-Iodo-2,4-dimethoxyquinazoline
Description
5-Iodo-2,4-dimethoxyquinazoline is a halogenated quinazoline derivative characterized by an iodine atom at position 5 and methoxy groups at positions 2 and 4. Quinazolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring, which confers aromaticity and diverse reactivity. This compound is cataloged under MFCD32065703 with 95% purity .
Properties
IUPAC Name |
5-iodo-2,4-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-14-9-8-6(11)4-3-5-7(8)12-10(13-9)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCXWXHDOWOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C(=CC=C2)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxyquinazoline typically involves the iodination of 2,4-dimethoxyquinazoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,4-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form quinones, while reduction reactions can lead to the formation of amines or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Organolithium reagents, Grignard reagents, and nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Various substituted quinazolines.
Oxidation Reactions: Quinazoline quinones.
Reduction Reactions: Quinazoline amines or alcohols.
Coupling Reactions: Biaryl quinazolines.
Scientific Research Applications
Chemistry: 5-Iodo-2,4-dimethoxyquinazoline is used as an intermediate in the synthesis of more complex quinazoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new technologies .
Mechanism of Action
The mechanism of action of 5-Iodo-2,4-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine and methoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, enzyme activity, and cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
5-Iodo-2,4-dimethoxypyrimidine
- Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3).
- Substituents : 5-Iodo, 2,4-dimethoxy.
- Key Differences :
- Lacks the fused benzene ring of quinazolines, reducing aromaticity and planar structure.
- Lower molecular weight (282.05 g/mol vs. 320.12 g/mol for the quinazoline analog).
- Reactivity: Less suited for biological intercalation due to reduced π-stacking capability. Pyrimidines are more commonly used in nucleobase analogs .
5-Iodoquinazoline-2,4-diamine
- Core Structure : Quinazoline.
- Substituents : 5-Iodo, 2,4-diamine.
- Key Differences: Amino groups at positions 2 and 4 are stronger electron donors (via resonance) compared to methoxy groups, increasing electrophilic substitution reactivity. Potential for hydrogen bonding, enhancing solubility in polar solvents. Molecular weight: 276.06 g/mol, lighter than the dimethoxy analog due to absence of methoxy oxygen atoms .
Imidazo[4,5-g]quinazolines
- Core Structure : Fused imidazole and quinazoline rings.
- Substituents : Typically aryl or heteroaryl groups (e.g., 4-pyridyl).
- Lack of iodine limits utility in radiopharmaceuticals or halogen-bond-driven interactions. Fluorine or bromine analogs are more common in these derivatives .
6-Amino-5-iodo-3-(2-methoxyethoxy)quinoxaline
- Core Structure: Quinoxaline (benzene fused to a pyrazine ring).
- Substituents: 5-Iodo, 6-amino, 3-(2-methoxyethoxy).
- Key Differences: Quinoxalines have nitrogen atoms at positions 1 and 2 (vs. 1 and 3 in quinazolines), altering electronic distribution. The 2-methoxyethoxy chain enhances solubility but may reduce crystallinity compared to simple methoxy groups. Amino group at position 6 enables conjugation with targeting moieties in drug design .
Physicochemical and Reactivity Comparison
Table 1: Structural and Functional Properties
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